

Avermectin B1a monosaccharide CAS number and chemical properties

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Compound of Interest

Compound Name: Avermectin B1a monosaccharide

Cat. No.: B605700

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A-Technical-Guide-to-Avermectin-B1a-Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Avermectin B1a monosaccharide**, a significant derivative of the potent anthelmintic agent, Avermectin B1a. This document details its chemical identity, physicochemical properties, and provides an experimental protocol for its preparation via acid hydrolysis. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Avermectin B1a monosaccharide, identified by the CAS Number 71831-09-9, is a macrocyclic lactone formed by the selective hydrolysis of the terminal oleandrose sugar from Avermectin B1a.^{[1][2]} This structural modification results in a compound with distinct biological and chemical characteristics. It is known to be a potent inhibitor of nematode larval development, although it does not exhibit the paralytic activity of its parent compound.^[1]

Chemical Structure

- IUPAC Name: (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one[3]
- Synonyms: 4'-O-de(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a, 5-O-Demethyl-4'-O-de(2,6-dideoxy-3-O-methyl- α -L-glucopyranosyl)avermectin A1a, MSB 1a[3]

Physicochemical Data

The following table summarizes the key quantitative chemical and physical properties of **Avermectin B1a monosaccharide**.

Property	Value	Source(s)
CAS Number	71831-09-9	[4]
Molecular Formula	C41H60O11	[3]
Molecular Weight	728.91 g/mol	[3]
Appearance	White Solid	[3]
Boiling Point	861.8 \pm 65.0 $^{\circ}$ C at 760 mmHg (Predicted)	[3]
Density	1.2 \pm 0.1 g/cm ³ (Predicted)	[3]
pKa	12.42 \pm 0.70 (Predicted)	[5]
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO	[3]

Experimental Protocols

Preparation of Avermectin B1a Monosaccharide via Acid Hydrolysis

This protocol details the generation and isolation of **Avermectin B1a monosaccharide** from Avermectin B1a through acid-catalyzed hydrolysis.

Materials:

- Avermectin B1a
- Acetonitrile (ACN)
- 0.5 M Hydrochloric Acid (HCl)
- 0.5 M Sodium Hydroxide (NaOH)
- 10 mM Ammonium Acetate (NH₄OAc) in Water
- Preparative HPLC system
- Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) or equivalent

Procedure:

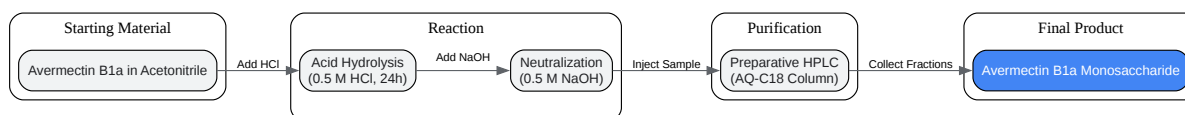
- Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of acetonitrile.
- Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution.
- Incubation: Allow the reaction mixture to stand for 24 hours at room temperature.
- Neutralization: Add 100 mL of 0.5 M NaOH to neutralize the solution, followed by the addition of another 100 mL of acetonitrile.
- Purification by Preparative HPLC:
 - Mobile Phase A: 10 mM NH₄OAc in H₂O
 - Mobile Phase B: Acetonitrile (100%)
 - Flow Rate: 200 mL/min
 - Gradient:

- 0 min: 55% B
 - 41 min: 77% B
 - 42 min: 100% B
 - 47 min: 100% B
- Fraction Collection and Analysis: Collect the fractions corresponding to **Avermectin B1a monosaccharide**. Analyze the collected fractions for purity.[6]

Visualizations

Experimental Workflow for Avermectin B1a Monosaccharide Synthesis

The following diagram illustrates the key steps in the laboratory preparation of **Avermectin B1a monosaccharide**.



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Caption: Workflow for the synthesis of **Avermectin B1a monosaccharide**.

Conclusion

This technical guide provides essential information for researchers working with **Avermectin B1a monosaccharide**. The compiled data on its chemical properties, along with a detailed experimental protocol for its synthesis, serves as a valuable resource for further investigation into its biological activity and potential applications. The provided workflow visualization offers a clear and concise summary of the synthetic process.

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